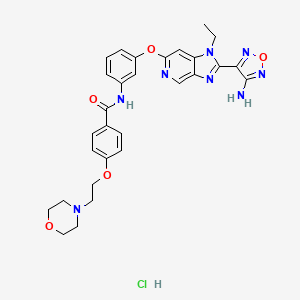
GSK730
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK730 is an inactive enantiomer of GSK729 (GLXC-09258), used as negative control.
Scientific Research Applications
Gene Set Enrichment Analysis in Genomic Studies
GSK730 (also known as Glycogen Synthase Kinase 3) plays a significant role in gene expression profiling and genomic studies. Gene Set Enrichment Analysis (GSEA) is a method for interpreting genome-wide expression profiles where GSK730's involvement is crucial. This analysis focuses on gene sets, groups of genes sharing common functions or regulations, allowing insights into various cancer-related datasets, such as leukemia and lung cancer (Subramanian et al., 2005).
Graph Signal Processing in Biological Data
Graph Signal Processing (GSP) is another field where GSK730 is applicable. GSP develops tools for processing data on irregular graph domains and has been utilized in processing and analyzing biological data, potentially involving GSK730's signaling pathways (Ortega et al., 2017).
EEG Feature Extraction in Neurological Research
In neurological research, especially in P300-based lie detection, GSK730's signaling pathways might be implicated. EEG feature extraction methods in this area utilize various features, possibly including those influenced by GSK730 activity (Abootalebi et al., 2009).
Chromatin Reprogramming in Glioblastoma
GSK730 influences chromatin reprogramming in glioblastoma, impacting pathways like angiogenesis and hypoxia in tumor microenvironments. This suggests its role in glioblastoma stem cell research and potential therapeutic targets (Dixit et al., 2022).
Genome Sequence Archiving
GSK730 might have indirect implications in genome sequence archiving, where large volumes of data, including those related to GSK730 signaling pathways, are stored and managed (Chen et al., 2021).
Good Scientific Practice in MEEG Research
In magneto- and electroencephalography research, good scientific practice standards, which might include studies involving GSK730, are essential for producing high-quality work and sharing it efficiently (Niso et al., 2021).
Retinal Degeneration Research
Studies on retinal degeneration, like in Royal College of Surgeons rats, may involve GSK730 pathways, particularly in exploring mechanisms of glutamate-mediated excitotoxicity (Liu et al., 2013).
GSK3β Inhibition in Glioblastoma
Research on GSK3β, a form of GSK730, shows its potential as a therapeutic target in neurological disorders, especially in glioblastoma. Novel inhibitors of GSK3β are studied for their effects on cell viability and proliferation (Rzepecka et al., 2022).
Alzheimer's Disease Research
In Alzheimer's disease research, GSK730 targeting radiotracers have been evaluated, demonstrating potential sex differences in GSK-3 density, which could inform diagnostics and therapeutics (Knight et al., 2021).
Molecular Cloning and Expression Studies
Molecular cloning and expression studies of GSK730 have been conducted, revealing two distinct gene products, GSK-3 alpha and GSK-3 beta. This research aids in understanding the enzyme's role in cellular signal transduction (Woodgett, 1990).
Cyber-Physical Infrastructure for Geoscience
GSK730's role in data processing could be linked to the development of cyber-physical infrastructures like the Geospatial Sensor Web (GSW) for geoscience research, providing a platform for managing vast data including those related to GSK730 (Zhang et al., 2018).
Multitasking Kinase Research
GSK730 is recognized as a multitasking kinase, regulating numerous signaling pathways and cellular processes. This makes it a subject of interest in diverse fields of biological research (Doble & Woodgett, 2003).
Tumor Suppressor Regulation
GSK730 is involved in the regulation of tumor suppressors like pVHL. Research has shown that pVHL's phosphorylation by GSK3 plays a critical role in its function, indicating GSK730's importance in cancer research (Hergovich et al., 2006).
properties
CAS RN |
1260243-45-5 |
|---|---|
Product Name |
GSK730 |
Molecular Formula |
C16H16F3N3O2 |
Molecular Weight |
339.32 |
IUPAC Name |
5(S)-(4-Ethyl-phenyl)-7(R)-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C16H16F3N3O2/c1-2-9-3-5-10(6-4-9)12-7-13(16(17,18)19)22-14(21-12)11(8-20-22)15(23)24/h3-6,8,12-13,21H,2,7H2,1H3,(H,23,24)/t12-,13+/m0/s1 |
InChI Key |
PZUHMVXZBLEHFM-QWHCGFSZSA-N |
SMILES |
O=C(C1=C2N[C@H](C3=CC=C(CC)C=C3)C[C@H](C(F)(F)F)N2N=C1)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
GSK730 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-bromo-N-(1-phenylcyclopropyl)-3-[(4-piperidin-1-ylpiperidin-1-yl) methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B607779.png)
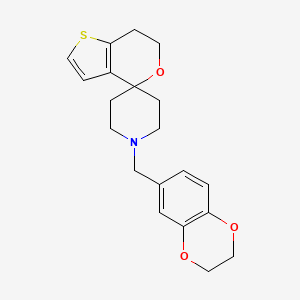
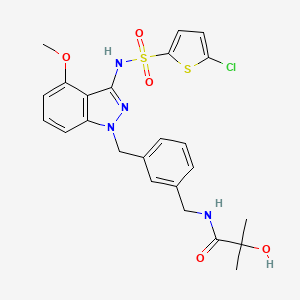
![Phosphinic acid, [2-(aminocarbonyl)-5-chloro-1H-indol-3-yl][3-[(1E)-2-cyanoethenyl]-5-methylphenyl]-, methyl ester](/img/structure/B607785.png)
![trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol](/img/structure/B607786.png)
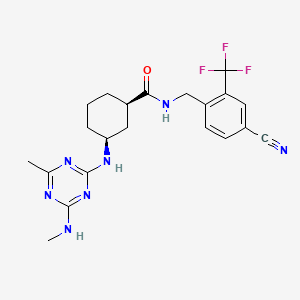
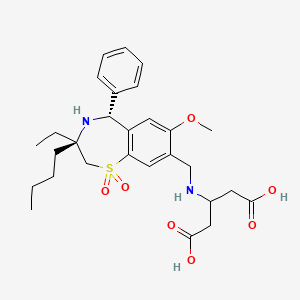
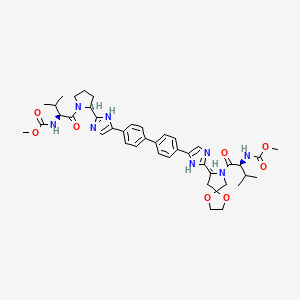
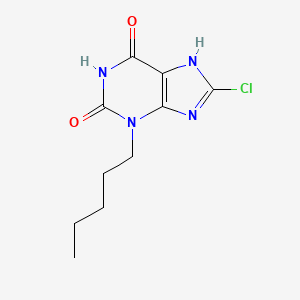
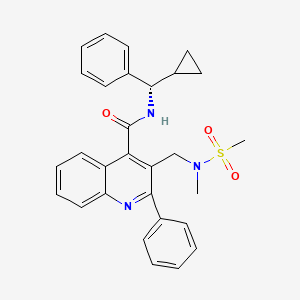
![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607797.png)
